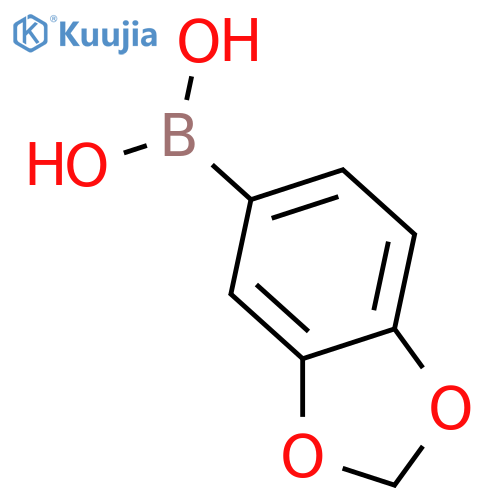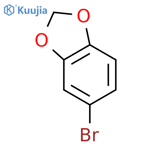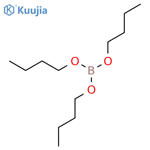- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8
Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

94839-07-3 structure
商品名:(2H-1,3-benzodioxol-5-yl)boronic acid
(2H-1,3-benzodioxol-5-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- Benzo[d][1,3]dioxol-5-ylboronic acid
- 3,4-Methylenedioxyphenylboronic acid
- 3,4-(Methylenedioxy)benzeneboronic acid
- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid
- 1,3-Benzodioxol-5-ylboronic acid
- 3,4-(Methylenedioxy)phenylboronic acid
- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)
- 1,3-Benzodioxole-5-boronic acid
- 3,4
- 3,4-Methylenedioxybenzeneboronic acid
- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-
- Methylcyclopentadiene diMer
- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)
- 3,4-Methylenedioxyphenyl boronic acid
- Boronic acid, 1,3-benzodioxol-5-yl-
- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID
- 5-benzo[d][1,3]dioxole boronic acid
- (3,4-methylenedioxyphenyl)boronic acid
- 3,4-Methylenedioxyphenylboronic a
- B-1,3-Benzodioxol-5-ylboronic acid (ACI)
- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)
- (1,3-Benzodioxol-5-yl)boronic acid
- (Benzodioxol-5-yl)boronic acid
- 1,3-Benzodioxolan-5-ylboronic acid
- (1,3-dioxaindan-5-yl)boronic acid
- (3,4-methylenedioxy)benzeneboronic acid
- AKOS009159266
- AB07960
- BP-11813
- Z381540928
- GS-6344
- DB-010505
- 3,4-(methylenedioxy) phenylboronic acid
- SCHEMBL30231
- benzo[1,3]dioxol-5-yl-boronic acid
- CS-W003981
- (3,4-methylenedioxyphenyl)-boronic acid
- 3,4-methylenedioxyphenyl-boronic acid
- EN300-212504
- SY014778
- Q-102220
- BENZO[1,3]DIOXOLE-5-BORONIC ACID
- 2H-1,3-benzodioxol-5-ylboronic acid
- Benzo[d][1,3]dioxol-5-ylboronicacid
- M2035
- 3,4-methylenedioxy-phenyl boronic acid
- DTXSID10370261
- 3,4-methylene dioxyphenylboronic acid
- 4-methylenedioxyphenylboronic acid
- CHEMBL141313
- A22896
- MFCD01009695
- 5-benzo[1,3]dioxolylboronic acid
- 1,3-benzodioxol-5-yl boronic acid
- 94839-07-3
- 3,4-methylenedioxybenzene boronic acid
- BDBM50067897
- RARECHEM AH PB 0145
- TIMTEC-BB SBB003898
- 3,4-Methylenedioxyphenylboroni
- (2H-1,3-benzodioxol-5-yl)boronic acid
-
- MDL: MFCD01009695
- インチ: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2
- InChIKey: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=C2C(OCO2)=CC=1)O
- BRN: 5523347
計算された属性
- せいみつぶんしりょう: 166.043739g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 166.043739g/mol
- 単一同位体質量: 166.043739g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 12
- 複雑さ: 164
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.423
- ゆうかいてん: 224-229 °C (lit.)
- ふってん: 347.3±52.0℃ at 760 mmHg
- フラッシュポイント: 163.867℃
- PSA: 58.92000
- LogP: -0.90490
- ようかいせい: 未確定
- 酸性度係数(pKa): 8.48±0.20(Predicted)
(2H-1,3-benzodioxol-5-yl)boronic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
(2H-1,3-benzodioxol-5-yl)boronic acid 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(2H-1,3-benzodioxol-5-yl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A124476-10g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 10g |
$19.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |
(2H-1,3-benzodioxol-5-yl)boronic acid |
94839-07-3 | 98% | 5g |
¥210.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |
3,4-(Methylenedioxy)benzeneboronic acid |
94839-07-3 | 1g |
¥36.0 | 2021-09-08 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 25g |
¥8444.00 | 2023-03-02 | |
| Enamine | EN300-212504-25.0g |
(1,3-dioxaindan-5-yl)boronic acid |
94839-07-3 | 95% | 25.0g |
$145.0 | 2023-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 1g |
¥727.00 | 2023-03-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |
3,4-(Methylenedioxy)benzeneboronic acid, 98% |
94839-07-3 | 98% | 5g |
¥2353.00 | 2023-03-02 | |
| TRC | M304408-100mg |
3,4-Methylenedioxyphenylboronic Acid |
94839-07-3 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Alichem | A159001870-100g |
Benzo[d][1,3]dioxol-5-ylboronic acid |
94839-07-3 | 98% | 100g |
$312.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D660634-100g |
3,4-METHYLENEDIOXYPHENYLBORONIC ACID |
94839-07-3 | 97% | 100g |
$480 | 2024-06-05 |
(2H-1,3-benzodioxol-5-yl)boronic acid 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Butyl bromide
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8
リファレンス
- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326
合成方法 4
はんのうじょうけん
リファレンス
- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112
合成方法 5
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955
合成方法 6
はんのうじょうけん
1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C
リファレンス
- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tributyl borate
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54
合成方法 8
はんのうじょうけん
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
1.2 Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux
リファレンス
- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,
合成方法 9
はんのうじょうけん
リファレンス
- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),
合成方法 10
はんのうじょうけん
リファレンス
- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412
合成方法 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
リファレンス
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
リファレンス
- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
リファレンス
- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate
1.3 Reagents: Fructose Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
リファレンス
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
合成方法 15
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt
リファレンス
- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580
合成方法 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt
リファレンス
- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450
合成方法 18
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184
合成方法 19
はんのうじょうけん
1.1 Reagents: Water
リファレンス
- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879
合成方法 20
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Trimethyl borate ; 3 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
リファレンス
- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136
(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials
- 5-Iodobenzo[d][1,3]dioxole
- 4-Bromo-1,2-methylenedioxybenzene
- Tri-n-butyl Borate
- 2H-1,3-benzodioxol-5-amine
(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products
(2H-1,3-benzodioxol-5-yl)boronic acid 関連文献
-
Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122
-
Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429
-
Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602
-
Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019
-
Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442
94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid) 関連製品
- 5720-06-9(2-Methoxyphenylboronic acid)
- 22237-13-4(p-Ethoxyphenylboronic Acid)
- 40138-18-9(5-methoxy-2-formylphenylboronicacid)
- 274-09-9(2H-1,3-benzodioxole)
- 5720-07-0((4-methoxyphenyl)boronic acid)
- 23112-96-1(2,6-Dimethoxyphenylboronic acid)
- 10365-98-7(3-Methoxybenzeneboronic acid)
- 533-31-3(Sesamol)
- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)
- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

清らかである:99%/99%
はかる:100g/500g
価格 ($):154.0/769.0
atkchemica
(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ



